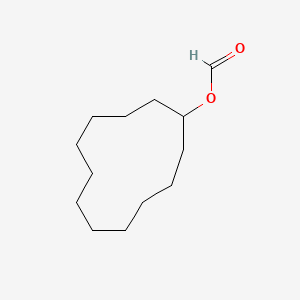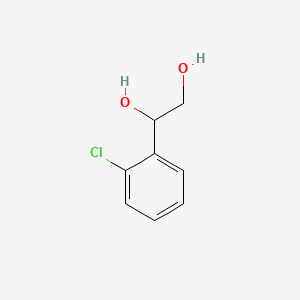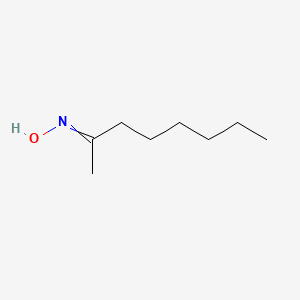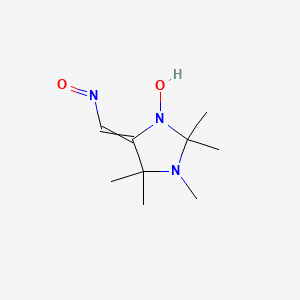
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Overview
Description
Scientific Research Applications
Reactions with Electrophiles
The compound reacts with electrophilic reagents, leading to mono- and bifunctional substituted nitroxides of the 3-imidazoline and imidazolidine series, including enaminocarbonyl and -thiocarbonyi derivatives and enaminoimines, useful as spin-labeled chelating reagents (Reznikov et al., 1993).
Synthesis of Diaryl Derivatives
The compound is involved in the synthesis of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, which are established from spectroscopic evidence and their chemical behavior (Shimizu et al., 1986).
Antifungal Agents
Substituted 5-(phenoxyalkyl)-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines are identified as useful antifungal agents. They have variations in their benzene rings replaced by different groups (Mullen et al., 1988).
Hydrolysis and Oxidation Reactions
The compound exhibits different reactivity in hydrolysis and oxidation reactions, showing varied activity in comparison with diamagnetic analogs (Grigor’ev et al., 1983).
Synthesis of Metabolites
It is used in the synthesis of metabolites for antiprotozoal agents, contributing to the development of less toxic and effective compounds (Cavalleri et al., 1977).
Stereoselective Synthesis
The compound is involved in stereoselective synthesis processes, particularly in the formation of imidazolidin-4-ones from alpha-aminoamide derivatives (Ferraz et al., 2007).
Synthesis of Imidazoacridinones
It plays a role in the synthesis of chromophore-modified antineoplastic imidazoacridinones, demonstrating potent cytotoxic and antitumor activity (Cholody et al., 1992).
Fungicidal Activity
Novel nitro isoxazole imine imidazole derivatives synthesized using the compound show significant anti-fungal activities, indicating potential for drug development (Brahmayya et al., 2013).
properties
IUPAC Name |
1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(2)7(6-10-13)12(14)9(3,4)11(8)5/h6,14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMJAZQDGDIZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337819 | |
| Record name | 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
CAS RN |
70183-45-8 | |
| Record name | 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



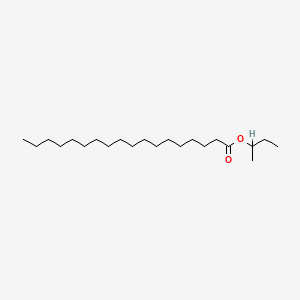
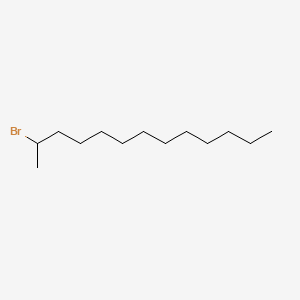
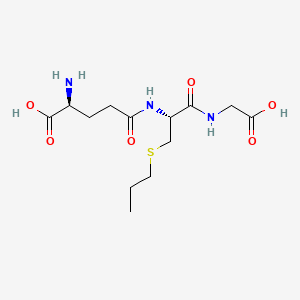
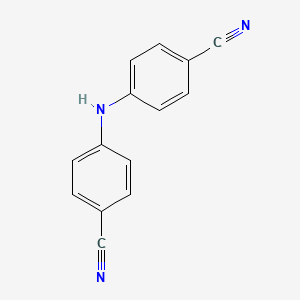

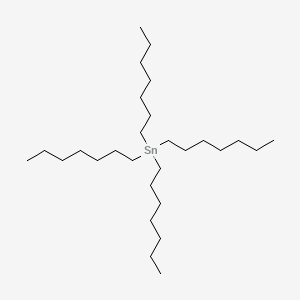
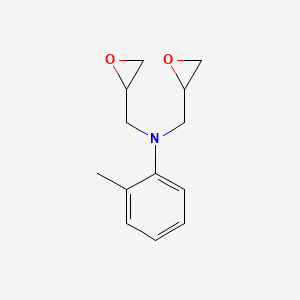
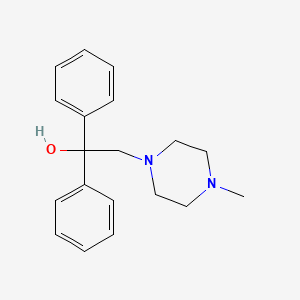

![(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B1617186.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)
